2-Chloro-4,6,7-trimethoxyquinazoline
Description
Modifications to substituent positions (e.g., chloro, methoxy, amino) significantly alter reactivity, solubility, and bioactivity.
Properties
Molecular Formula |
C11H11ClN2O3 |
|---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
2-chloro-4,6,7-trimethoxyquinazoline |
InChI |
InChI=1S/C11H11ClN2O3/c1-15-8-4-6-7(5-9(8)16-2)13-11(12)14-10(6)17-3/h4-5H,1-3H3 |
InChI Key |
DJGBNRINDNQIGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds and Their Properties
The following table summarizes structural and physicochemical data for quinazoline derivatives from the evidence:
*Estimated based on molecular formula.
Substituent Position Effects
- Chloro Group Position: 2-Chloro derivatives (e.g., 2-Chloro-4-amino-6,7-dimethoxyquinazoline) exhibit enhanced electrophilicity at position 2, facilitating nucleophilic substitution reactions. This property is exploited in drug synthesis (e.g., coupling with piperazine derivatives) . 4-Chloro derivatives (e.g., 4-Chloro-6,7,8-trimethoxyquinazoline) are more stable under acidic conditions, making them suitable for prolonged pharmacological activity .
Methoxy Group Impact :
- Amino Group Influence: The amino group in 2-Chloro-4-amino-6,7-dimethoxyquinazoline enables hydrogen bonding, enhancing binding affinity to biological targets like α₁-adrenergic receptors .
Critical Research Findings
- Reactivity Differences : 2-Chloro derivatives undergo faster substitution reactions than 4-chloro analogs due to steric and electronic effects .
- Solubility Challenges : Trimethoxy derivatives (e.g., 4-Chloro-6,7,8-trimethoxyquinazoline) require formulation with co-solvents for in vivo studies due to poor aqueous solubility .
- Safety Profiles: 2-Chloro-4-amino-6,7-dimethoxyquinazoline has a well-documented safety sheet (SDS), emphasizing handling precautions for its hydrochloride form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
